Helminthosporol
Overview
Description
. This pathogenic ascomycete is responsible for seedling blight and root rot in various crops. Helminthosporol was first identified in 1963 as a plant growth regulator with gibberellin-like bioactivity, promoting the growth of rice seedlings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helminthosporol can be synthesized through several chemical routes. One common method involves the oxidation of prethis compound, a precursor compound, using chromium trioxide-pyridine complex . The reduction of this compound or its dialdehyde analog, helminthosporal, with activated manganese dioxide can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Cochliobolus sativus in a controlled environment. The fungus is cultured in a nutrient-rich medium, and this compound is extracted from the culture medium using organic solvents .
Chemical Reactions Analysis
Types of Reactions: Helminthosporol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to helminthosporal using chromium trioxide-pyridine complex.
Reduction: Reduction of this compound or helminthosporal with activated manganese dioxide yields this compound.
Substitution: this compound can participate in substitution reactions, although specific examples are less documented.
Common Reagents and Conditions:
Oxidation: Chromium trioxide-pyridine complex.
Reduction: Activated manganese dioxide.
Major Products:
Oxidation: Helminthosporal.
Reduction: this compound.
Scientific Research Applications
Helminthosporol has several scientific research applications, including:
Plant Growth Regulation: this compound acts as a plant growth regulator, promoting the elongation of leaf sheaths in rice and other plants.
Phytotoxicity Studies: this compound and its analogs are used to study the phytotoxic effects on various crops, particularly wheat.
Gibberellin Research: this compound is used as a model compound to study gibberellin-like activities and their effects on plant growth.
Mechanism of Action
Helminthosporol exerts its effects by mimicking the activity of gibberellins, a class of plant hormones. It binds to the gibberellin receptor (GID1) and induces the degradation of DELLA proteins, which are growth repressors . This binding forms a complex that transduces the gibberellin signal, promoting plant growth in a manner similar to natural gibberellins .
Comparison with Similar Compounds
Helminthosporic Acid: A more stable and potent analog of helminthosporol.
Helminthosporal: A dialdehyde analog responsible for inducing plant disease symptoms.
Prethis compound: A precursor to helminthosporal and this compound.
This compound’s unique properties and its role as a plant growth regulator make it a valuable compound for scientific research and agricultural applications.
Properties
IUPAC Name |
(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3/t11-,13+,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNSKMAFGPBFU-BEAPCOKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-29-0 | |
Record name | (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-(1-methylethyl)bicyclo[3.2.1]oct-6-ene-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Helminthosporol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HELMINTHOSPOROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0G04WG66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.